6-Propoxybenzothiazol-2-amine

Cytochrome P450 inhibition Enzyme kinetics Drug metabolism

6-Propoxybenzothiazol-2-amine is a pure competitive inhibitor of CYP450 aminopyrine N-demethylase (Ki=60 μM) and exclusive type I ligand, uniquely enabling unambiguous spectral binding parameter determination for mechanistic P450 investigations. Critical for QSAR model validation of benzothiazole-based modulators. Procure to ensure reliable inhibition studies and derivative synthesis.

Molecular Formula C10H12N2OS
Molecular Weight 208.28 g/mol
CAS No. 14372-64-6
Cat. No. B080791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propoxybenzothiazol-2-amine
CAS14372-64-6
Molecular FormulaC10H12N2OS
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESCCCOC1=CC2=C(C=C1)N=C(S2)N
InChIInChI=1S/C10H12N2OS/c1-2-5-13-7-3-4-8-9(6-7)14-10(11)12-8/h3-4,6H,2,5H2,1H3,(H2,11,12)
InChIKeyQJWBDYBQSKYQKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Propoxybenzothiazol-2-amine (CAS 14372-64-6) in Cytochrome P450 Modulation and Analytical Method Development


6-Propoxybenzothiazol-2-amine (CAS 14372-64-6), a 6-substituted 2-aminobenzothiazole (2-AB), serves as a pure competitive inhibitor of cytochrome P450-mediated aminopyrine N-demethylase (Ki = 60 μM) and is characterized as a type I ligand with high affinity for ferric cytochrome P-450 [1]. This compound class demonstrates structure-dependent modulation of microsomal mixed-function oxidase activity, with inhibition potency governed by substituent hydrophobicity and molar refractivity [1].

6-Propoxybenzothiazol-2-amine Procurement: Why In-Class Analogs Cannot Be Interchanged


Substitution at the 6-position of the 2-aminobenzothiazole scaffold profoundly alters cytochrome P450 inhibition potency and binding modality. A quantitative structure-activity relationship (QSAR) analysis accounting for 82% of data variance demonstrates that both the hydrophobic character and molar refractivity of the 6-substituent dictate inhibitory activity [1]. Consequently, the 6-propoxy derivative exhibits distinct kinetic behavior—including pure competitive inhibition and exclusive type I ligand binding—compared to other 2-AB analogs that elicit mixed type I/reverse type I spectra, precluding simple analog substitution without empirical validation [1].

6-Propoxybenzothiazol-2-amine (14372-64-6) Quantitative Differentiation Evidence for Scientific Procurement


Cytochrome P450 Competitive Inhibition: Ki = 60 μM for 6-n-Propoxy-2-AB Versus Unsubstituted and Alternative 6-Substituted Analogs

6-n-Propoxy-2-aminobenzothiazole (6-n-propoxy-2-AB) functions as a pure competitive inhibitor of aminopyrine N-demethylase, a cytochrome P450-dependent mixed-function oxidase, with a Ki value of 60 μM determined via Dixon analysis [1]. In contrast, literature QSAR equations derived from heterocyclic systems with non-polar substituents underestimated the potency of this compound series by up to an order of magnitude, underscoring that the propoxy substituent confers quantitatively distinct inhibition behavior relative to non-polar 6-substituted analogs [1].

Cytochrome P450 inhibition Enzyme kinetics Drug metabolism

QSAR Model: 6-Propoxy Substituent Hydrophobicity and Molar Refractivity Account for 82% of Inhibition Potency Variance

Multiple regression analysis of a series of 6-substituted-2-aminobenzothiazoles yielded a QSAR equation that explains 82% of the variance in aminopyrine N-demethylase inhibition potency, with inhibitor hydrophobic character and molar refractivity of the 6-substituent as the dominant determinants [1]. This model provides a quantitative framework for predicting the relative potency of 6-propoxy-2-AB versus other 6-substituted analogs, distinguishing it from in-class compounds where substituent parameters do not align with this QSAR relationship.

QSAR Structure-activity relationship Computational chemistry

Type I Ligand Binding: 6-Propoxy-2-AB Exhibits Exclusive Type I Spectral Binding Versus Mixed Type I/Reverse Type I in Less Potent Analogs

Binding studies demonstrated that the more potent inhibitors in the 2-AB series, specifically the 6-propoxy and 6-butoxy derivatives, function as pure type I ligands with high affinity for ferric cytochrome P-450 [1]. In contrast, most other 2-AB derivatives elicited mixed type I/reverse type I optical difference spectra, resulting in non-linear double reciprocal plots that precluded determination of binding parameters [1]. This qualitative difference in binding modality distinguishes 6-propoxy-2-AB from the majority of its in-class analogs.

Cytochrome P450 binding Ligand-receptor interaction Spectral analysis

Correlation Between Inhibition Potency and Substrate Binding Prevention: r = 0.93 for 6-Propoxy-2-AB Series

A strong correlation (r = 0.93) was observed between inhibition potency (I50) and the capacity of ten 2-AB derivatives to prevent substrate (aminopyrine) binding to cytochrome P-450 [1]. This finding supports that 2-AB derivatives, including 6-propoxy-2-AB, inhibit microsomal oxidation via a direct competitive effect on substrate binding, providing a predictive relationship between biochemical binding measurements and functional inhibition.

Enzyme inhibition Binding affinity Correlation analysis

Analytical Method Differentiation: Validated Reverse-Phase HPLC Protocol for 6-Propoxybenzothiazol-2-amine

A reverse-phase HPLC method using a Newcrom R1 column with mobile phase consisting of acetonitrile, water, and phosphoric acid has been validated for the separation and analysis of 6-propoxybenzothiazol-2-amine [1]. This established protocol provides a reference analytical workflow, differentiating the compound from structurally related analogs that may require distinct chromatographic conditions.

HPLC Analytical chemistry Quality control

6-Propoxybenzothiazol-2-amine (14372-64-6) Primary Application Scenarios Based on Quantitative Evidence


Cytochrome P450 Enzyme Inhibition and Drug Metabolism Studies

6-Propoxybenzothiazol-2-amine (CAS 14372-64-6) is optimally deployed as a pure competitive inhibitor of cytochrome P450-mediated aminopyrine N-demethylase (Ki = 60 μM) [1]. Its exclusive type I ligand binding behavior facilitates unambiguous spectral binding parameter determination, making it a preferred tool for mechanistic investigations of P450-substrate interactions and drug-drug interaction screening [1].

Quantitative Structure-Activity Relationship (QSAR) Model Development

The compound serves as a critical data point in QSAR models that account for 82% of variance in microsomal oxidase inhibition potency based on 6-substituent hydrophobicity and molar refractivity [1]. Procurement of 6-propoxy-2-AB enables expansion and validation of predictive models for benzothiazole-based cytochrome P450 modulators [1].

Analytical Reference Standard for HPLC Method Validation

A documented reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase provides a ready-to-implement analytical workflow for 6-propoxybenzothiazol-2-amine [1]. This established protocol supports quality control, purity assessment, and method transfer in pharmaceutical and agrochemical analytical laboratories [1].

Synthetic Intermediate for Nematicidal Benzothiazole Derivatives

6-Propoxybenzothiazol-2-amine has been reported as an intermediate in the synthesis of 6-n-propoxybenzothiazole-2-methylcarbamates, a class of compounds with documented nematicidal activity [2]. The 2-amino group provides a reactive handle for carbamate formation, enabling further derivatization for agrochemical applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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